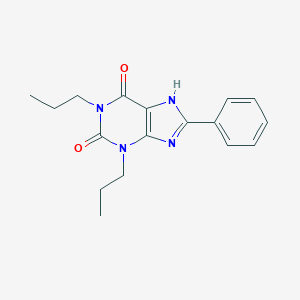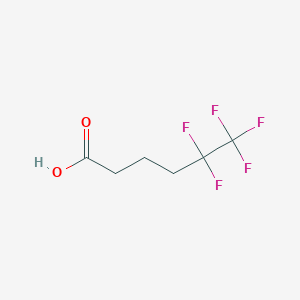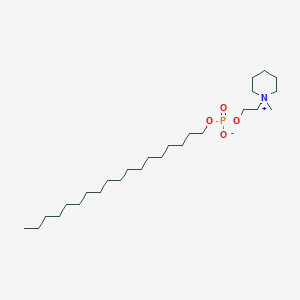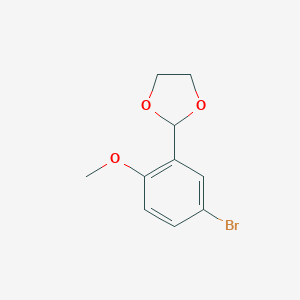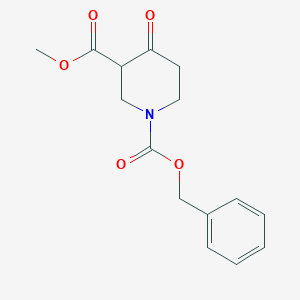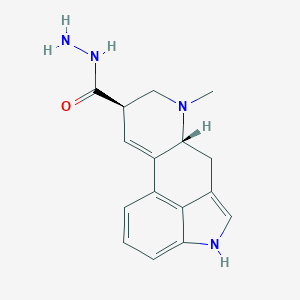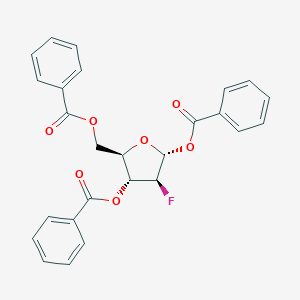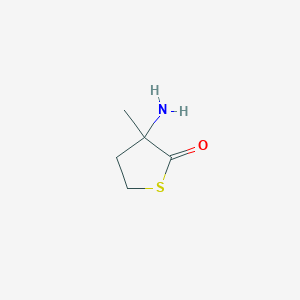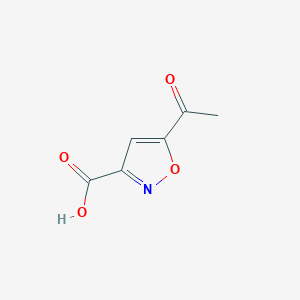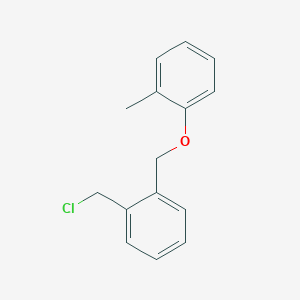
2-(2-Methylphenoxymethyl)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenoxymethyl)benzyl chloride is an organic compound with the chemical formula C15H15ClO. It is a colorless to light yellow liquid with a special aromatic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylphenoxymethyl)benzyl chloride is generally synthesized by reacting benzyl chloride with 2-methyl phenyl alcohol. The reaction typically requires a catalyst or an acid catalyst at an appropriate temperature, and the reaction time is relatively long .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxymethyl)benzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an organic solvent such as ethanol or acetone.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding benzaldehydes or benzoic acids.
Scientific Research Applications
2-(2-Methylphenoxymethyl)benzyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxymethyl)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create different products.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 2-methylphenoxy group.
2-Chloromethylbenzyl Chloride: Similar but with different substituents on the benzene ring.
2-Methylbenzyl Chloride: Similar but without the phenoxy group.
Uniqueness
2-(2-Methylphenoxymethyl)benzyl chloride is unique due to the presence of both the 2-methylphenoxy and benzyl chloride groups. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-12-6-2-5-9-15(12)17-11-14-8-4-3-7-13(14)10-16/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECNVDASNEPRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601448 |
Source


|
| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156489-68-8 |
Source


|
| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

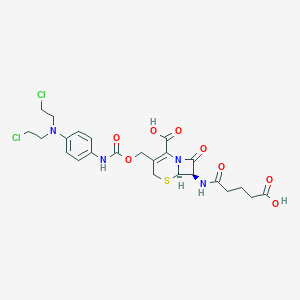
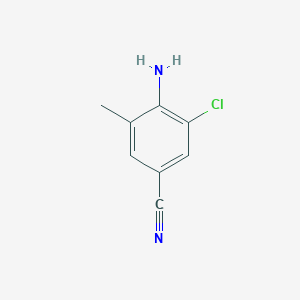
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
